Mephenesin

Übersicht

Beschreibung

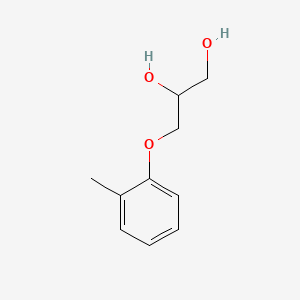

Mephenesin ist ein zentral wirksames Muskelrelaxans, das für seine Fähigkeit bekannt ist, Muskelsteifheit und -krämpfe zu lindern. Es wurde erstmals in den 1950er Jahren eingeführt und wurde in verschiedenen medizinischen Anwendungen eingesetzt, darunter als Gegenmittel bei Strychninvergiftung . Die chemische Formel der Verbindung lautet C10H14O3, und sie ist auch unter ihrem International Nonproprietary Name (INN), Myanesin, bekannt .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Mephenesin als Modellverbindung verwendet, um das Verhalten von Glycerylethern und ihren Reaktionen zu untersuchen. Es dient als Referenz für das Verständnis der Reaktivität und Stabilität ähnlicher Verbindungen .

Biologie

Biologisch wird this compound wegen seiner Auswirkungen auf das zentrale Nervensystem untersucht. Es wird in der Forschung verwendet, um Muskelrelaxationsmechanismen und die Rolle von Glycerylethern in biologischen Systemen zu verstehen .

Medizin

Medizinisch wurde this compound zur Behandlung von Muskelspasten bei Erkrankungen wie Parkinson und Multipler Sklerose eingesetzt. Seine Fähigkeit, als Muskelrelaxans zu wirken, macht es in klinischen Umgebungen wertvoll .

Industrie

In industriellen Anwendungen wird this compound zur Formulierung bestimmter Arzneimittel und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die neuronale Erregbarkeit reduziert, was zu einer Verringerung der Aktionspotenziale in Muskelfasern führt. Dies führt zu einer Muskelentspannung und einer Verringerung der Spastik. Die genauen molekularen Ziele sind nicht vollständig geklärt, aber es ist bekannt, dass es sowohl den einwärtsgerichteten Natrium- als auch den Kalziumstrom in Neuronen blockiert .

Wirkmechanismus

Target of Action

Mephenesin primarily targets the central nervous system (CNS) , specifically the spinal cord .

Mode of Action

It has been observed toblock both inward sodium and inward calcium currents in neurons . This blocking action reduces neuronal excitability, leading to decreased action potentials to muscle fibers, which ultimately produces a reduction in spasticity .

Pharmacokinetics

It is known that this compound’s absorption is primarily mediated through oral administration . Following ingestion, the drug undergoes dissolution in the gastrointestinal tract, subsequently permitting its passage through the intestinal epithelial barrier .

Result of Action

The primary result of this compound’s action is the reduction of muscle spasticity . By reducing neuronal excitability and blocking the transmission of action potentials to muscle fibers, this compound helps to alleviate muscle tension and reduce involuntary muscle contractions or spasms .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors. For instance, individuals with severe respiratory conditions, liver or kidney dysfunction, or those taking medications that depress the CNS may experience altered effects of this compound . Additionally, this compound can be especially dangerous and potentially fatal in combination with alcohol and other depressants .

Biochemische Analyse

Biochemical Properties

Mephenesin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to block both inward sodium and inward calcium currents in neurons . This interaction reduces neuronal excitability, leading to a decrease in action potentials transmitted to muscle fibers, ultimately resulting in muscle relaxation

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by reducing neuronal excitability, which in turn decreases muscle spasticity This reduction in excitability impacts cell signaling pathways, particularly those involving ion channels

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to block inward sodium and calcium currents in neurons By inhibiting these ion channels, this compound reduces neuronal excitability and decreases the transmission of action potentials to muscle fibers This inhibition leads to muscle relaxation and a reduction in spasticity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can produce hemolysis leading to hemoglobinuria when administered intravenously at concentrations greater than 10% . Long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated, with some evidence suggesting potential cumulative effects on muscle relaxation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces muscle relaxation without significant adverse effects. At higher doses, the compound can cause hemolysis and other toxic effects . Threshold effects have been observed, with a clear dose-response relationship in terms of muscle relaxation and toxicity. Understanding the dosage effects is crucial for optimizing therapeutic use while minimizing adverse effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

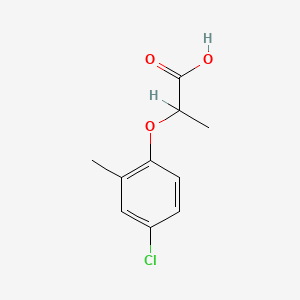

Mephenesin kann durch verschiedene Verfahren synthetisiert werden, wobei eines die Reaktion von 2-Methylphenol (o-Kresol) mit Epichlorhydrin in Gegenwart einer Base wie Natriumhydroxid beinhaltet. Diese Reaktion erzeugt 3-(2-Methylphenoxy)propan-1,2-diol, was der chemischen Struktur von this compound entspricht .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound in der Regel großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Destillation und Kristallisation zur Reinigung des Endprodukts umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen

Mephenesin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in einfachere Alkohole oder Kohlenwasserstoffe umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion einfachere Alkohole erzeugen könnte .

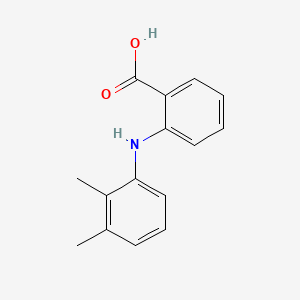

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

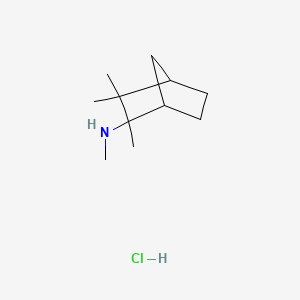

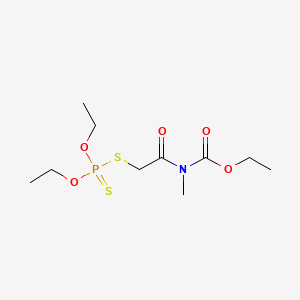

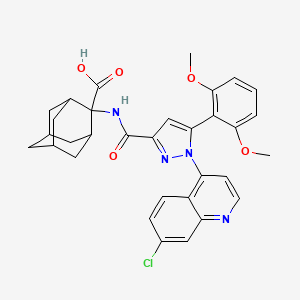

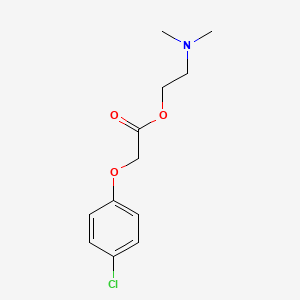

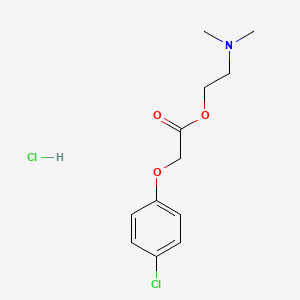

Chlorphenesin: Chlorphenesin ist in Struktur und Funktion ähnlich und wird wegen seiner muskelrelaxierenden Eigenschaften eingesetzt.

Einzigartigkeit

This compound ist einzigartig in seiner schnellen Wirkungseintritt und kurzen Wirkdauer. Es hat einen niedrigen therapeutischen Index und kann bei klinischen Dosen zu einer erheblichen Atemdepression führen, was es im Vergleich zu seinen Derivaten weniger günstig macht .

Eigenschaften

IUPAC Name |

3-(2-methylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYCNIAQWPBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023254 | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-47-2 | |

| Record name | (±)-Mephenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenesin [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.